Ethyl 4-((4-((pentyloxy)carbonyl)phenyl)amino)quinazoline-2-carboxylate
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Overview
Description
Ethyl 4-((4-((pentyloxy)carbonyl)phenyl)amino)quinazoline-2-carboxylate is a quinazoline derivative. Quinazoline derivatives are known for their significant biological activities and have drawn considerable attention in the fields of medicinal chemistry and pharmacology . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-((pentyloxy)carbonyl)phenyl)amino)quinazoline-2-carboxylate can be achieved through several methods. One common approach involves the condensation of anthranilamide with ethyl oxalate . The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-((pentyloxy)carbonyl)phenyl)amino)quinazoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in carbon tetrachloride under UV light.
Major Products Formed
Oxidation: Quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinazoline derivatives with fewer oxygen atoms.
Substitution: Halogenated quinazoline derivatives.
Scientific Research Applications
Ethyl 4-((4-((pentyloxy)carbonyl)phenyl)amino)quinazoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-bacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-((4-((pentyloxy)carbonyl)phenyl)amino)quinazoline-2-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-quinazolone-2-carboxylate: Another quinazoline derivative with similar structural features.
4-Quinazolinone: A simpler quinazoline compound with a carbonyl group in the C4 position.
Uniqueness
Ethyl 4-((4-((pentyloxy)carbonyl)phenyl)amino)quinazoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyloxycarbonyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Properties
Molecular Formula |
C23H25N3O4 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
ethyl 4-(4-pentoxycarbonylanilino)quinazoline-2-carboxylate |
InChI |
InChI=1S/C23H25N3O4/c1-3-5-8-15-30-22(27)16-11-13-17(14-12-16)24-20-18-9-6-7-10-19(18)25-21(26-20)23(28)29-4-2/h6-7,9-14H,3-5,8,15H2,1-2H3,(H,24,25,26) |
InChI Key |
YAGSXXCCSULKRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(=O)OCC |
Origin of Product |
United States |
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